molecular formula C15H28N2O2 B263260 N~2~-(3-cyclohexylpropanoyl)leucinamide

N~2~-(3-cyclohexylpropanoyl)leucinamide

Cat. No. B263260
M. Wt: 268.39 g/mol
InChI Key: GPXFEEWREKSBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-cyclohexylpropanoyl)leucinamide, commonly known as CPLA, is a synthetic compound with potential therapeutic applications. It belongs to the class of N-acyl amino acid derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of CPLA is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the body. For example, CPLA has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. CPLA has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
CPLA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, CPLA has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). CPLA has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, CPLA has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

CPLA has several advantages for lab experiments. It is a synthetic compound with a well-defined chemical structure, which allows for precise dosing and characterization. CPLA is also stable and can be stored for extended periods of time. However, CPLA has some limitations for lab experiments. It is relatively expensive and requires specialized equipment for synthesis and purification. In addition, CPLA may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of CPLA. One area of research is the development of novel CPLA derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of CPLA in various diseases, such as cancer, diabetes, and neurodegenerative disorders. In addition, the mechanism of action of CPLA needs to be further elucidated to fully understand its biological effects. Finally, the safety and toxicity of CPLA need to be evaluated in preclinical and clinical studies before it can be considered for human use.
Conclusion:
In conclusion, CPLA is a synthetic compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anti-tumor activities make it an attractive target for drug development. CPLA has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action and therapeutic potential of CPLA.

Synthesis Methods

The synthesis of CPLA involves the reaction of N-(tert-butoxycarbonyl)-L-leucine with 3-cyclohexylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then deprotected with trifluoroacetic acid to obtain CPLA. The purity of the compound can be assessed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

CPLA has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CPLA has also been investigated for its role in the regulation of glucose metabolism and insulin sensitivity. In addition, CPLA has been found to modulate the activity of ion channels, which are important targets for drug development.

properties

Product Name

N~2~-(3-cyclohexylpropanoyl)leucinamide

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

2-(3-cyclohexylpropanoylamino)-4-methylpentanamide

InChI

InChI=1S/C15H28N2O2/c1-11(2)10-13(15(16)19)17-14(18)9-8-12-6-4-3-5-7-12/h11-13H,3-10H2,1-2H3,(H2,16,19)(H,17,18)

InChI Key

GPXFEEWREKSBLY-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)CCC1CCCCC1

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CCC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.